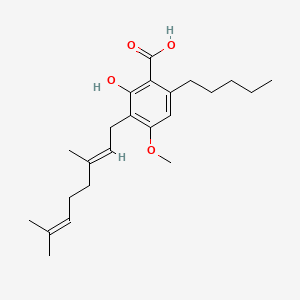

Cannabigerolic acid monomethyl ether

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29624-08-6 |

|---|---|

Molekularformel |

C23H34O4 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C23H34O4/c1-6-7-8-12-18-15-20(27-5)19(22(24)21(18)23(25)26)14-13-17(4)11-9-10-16(2)3/h10,13,15,24H,6-9,11-12,14H2,1-5H3,(H,25,26)/b17-13+ |

InChI-Schlüssel |

VAFRUJRAAHLCFZ-GHRIWEEISA-N |

Isomerische SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)OC |

Kanonische SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Cannabigerolic Acid Monomethyl Ether (CBGAM): A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid monomethyl ether (CBGAM) is a lesser-known phytocannabinoid naturally occurring in Cannabis sativa L. As a derivative of cannabigerolic acid (CBGA), the central precursor to the major cannabinoids, CBGAM holds potential for unique biological activities and therapeutic applications. This technical guide provides an in-depth overview of the natural sources of CBGAM, detailed methodologies for its isolation and purification, and a putative signaling pathway based on its close structural analog, cannabigerol (B157186) (CBG). All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate comprehension and replication.

Natural Sources of this compound

CBGAM has been identified as a natural constituent of Cannabis sativa L.[1][2]. While not as abundant as other major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), it is present in certain cannabis chemovars. The biosynthesis of CBGAM likely follows a pathway parallel to other cannabinoids, originating from cannabigerolic acid (CBGA).

Quantitative analysis of CBGAM in various cannabis strains is not as extensively documented as for other cannabinoids. However, available data indicates that its concentration can vary significantly between different chemovars.

Data Presentation: Quantitative Analysis of CBGAM and Related Precursor in Cannabis Sativa

| Compound | Plant Material | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| This compound (CBGAM) | Cannabis sativa L. (specific chemovars) | Can accumulate up to 2.6 mg/g | Not specified | [3] |

| Cannabigerolic acid (CBGA) | High-CBG Cannabis sativa L. variety | 100.1 mg/g (10.01%) | Quantitative 1H-NMR | [4] |

| Cannabigerolic acid (CBGA) | High-CBD Cannabis sativa L. variety | Present, but at lower concentrations than in high-CBG varieties | Quantitative 1H-NMR | [4] |

Note: The concentration of CBGAM is generally low. For context, its precursor, CBGA, can be found in significantly higher concentrations, especially in selectively bred high-CBG cannabis strains.

Isolation and Purification of this compound

The isolation of CBGAM from Cannabis sativa was first reported in 1975 by Shoyama et al., who utilized a "simple column chromatographic technique"[1]. While the seminal paper does not provide exhaustive detail, the principles of cannabinoid separation via column chromatography are well-established and can be applied to create a robust isolation protocol.

Experimental Protocol: Isolation of CBGAM via Column Chromatography

This protocol is a composite methodology based on the original report of CBGAM isolation and modern cannabinoid purification techniques.

Objective: To isolate and purify this compound (CBGAM) from a high-CBG Cannabis sativa L. plant material.

Materials and Reagents:

-

Dried and powdered high-CBG Cannabis sativa L. inflorescences

-

Hexane (B92381) (or Heptane), HPLC grade

-

Ethyl Acetate (B1210297), HPLC grade

-

Silica (B1680970) gel (60 Å, 70-230 mesh) for column chromatography

-

Glass chromatography column

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

Analytical standards for cannabinoids (including CBGA and, if available, CBGAM) for comparison

-

HPLC-MS system for fraction analysis and final purity assessment

Methodology:

-

Extraction:

-

Macerate 100 g of dried, powdered cannabis material in 1 L of hexane at room temperature for 24 hours.

-

Filter the mixture to remove plant solids.

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column to ensure a uniform stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% hexane as the mobile phase. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The separation of cannabinoids is based on their polarity, with less polar compounds eluting first.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions onto TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light.

-

Combine fractions that show similar TLC profiles.

-

Analyze the combined fractions using HPLC-MS to identify those containing CBGAM. CBGAM will have a distinct retention time and mass-to-charge ratio (C23H34O4, M+H+ ≈ 375.25).

-

-

Purification and Final Product:

-

Pool the fractions identified as containing CBGAM.

-

Evaporate the solvent under reduced pressure to yield purified CBGAM.

-

Assess the final purity of the isolated compound using analytical HPLC-MS.

-

Visualizing the Process and Putative Signaling Pathway

To aid in the understanding of the isolation workflow and the potential biological interactions of CBGAM, the following diagrams have been generated using Graphviz.

Diagram 1: Experimental Workflow for CBGAM Isolation

Caption: Workflow for the isolation of CBGAM from Cannabis sativa.

Diagram 2: Putative Signaling Pathway of CBGAM

Disclaimer: The following signaling pathway is based on the known interactions of Cannabigerol (CBG), the non-acidic and structurally similar analog of CBGAM. Direct research on the signaling pathways of CBGAM is currently limited.

Caption: Putative signaling pathway of CBGAM based on CBG interactions.

Conclusion

This compound represents an intriguing, yet understudied, component of the Cannabis sativa phytocannabinoid profile. This guide provides a foundational understanding of its natural occurrence and a detailed framework for its isolation. The elucidation of its specific biological activities and signaling pathways warrants further investigation, which could unlock new avenues for therapeutic development. The methodologies and data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the science of cannabinoids.

References

- 1. Cannabis. V. This compound and Cannabinolic Acid [jstage.jst.go.jp]

- 2. This compound | C23H34O4 | CID 24739091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotechnological Approaches on Two High CBD and CBG Cannabis sativa L. (Cannabaceae) Varieties: In Vitro Regeneration and Phytochemical Consistency Evaluation of Micropropagated Plants Using Quantitative 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Cannabigerolic Acid Monomethyl Ether (CBGAM) in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid monomethyl ether (CBGAM) is a naturally occurring, methylated derivative of cannabigerolic acid (CBGA), the central precursor to the major cannabinoids in Cannabis sativa. While the biosynthetic pathway of CBGA is well-established, the specific enzymatic step leading to the formation of CBGAM has not yet been fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthesis of CBGAM, drawing upon the current understanding of cannabinoid and flavonoid biosynthesis in Cannabis sativa. It details the established pathway to CBGA and proposes a subsequent methylation step catalyzed by a hypothetical O-methyltransferase. This guide includes hypothesized enzymatic reactions, relevant quantitative data from analogous enzymes, and detailed experimental protocols to facilitate further research into the complete elucidation of this pathway. The information is presented to aid researchers, scientists, and drug development professionals in understanding the formation of this minor cannabinoid and to provide a framework for its potential biotechnological production.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, most notably the cannabinoids. The biosynthesis of major cannabinoids such as ∆⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) originates from the precursor molecule, cannabigerolic acid (CBGA).[1][2] In addition to these well-studied cannabinoids, a variety of minor cannabinoids, including methylated forms, are present in the plant. One such compound is this compound (CBGAM), a derivative of CBGA.

The presence of a methyl group can significantly alter the pharmacological properties of a molecule, including its bioavailability, receptor binding affinity, and metabolic stability. Therefore, understanding the biosynthesis of CBGAM is of considerable interest for the development of novel cannabinoid-based therapeutics. This guide synthesizes the current knowledge to present a putative pathway for CBGAM formation.

The Established Biosynthesis of Cannabigerolic Acid (CBGA)

The formation of CBGA is a critical juncture in cannabinoid biosynthesis, occurring within the glandular trichomes of the Cannabis sativa plant.[3] The pathway involves the convergence of two separate biosynthetic routes: the polyketide pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.

2.1. Synthesis of Olivetolic Acid (OA)

The polyketide portion of the pathway is responsible for the synthesis of olivetolic acid (OA). This process begins with the activation of hexanoic acid to hexanoyl-CoA by an acyl-activating enzyme.[3] Subsequently, a type III polyketide synthase, olivetol (B132274) synthase (OLS), catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.[3] The resulting polyketide intermediate is then cyclized and aromatized by olivetolic acid cyclase (OAC) to form olivetolic acid.[3]

2.2. Synthesis of Geranyl Pyrophosphate (GPP)

The MEP pathway, located in the plastids, produces the isoprenoid precursor, geranyl pyrophosphate (GPP). This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form GPP.

2.3. Formation of Cannabigerolic Acid (CBGA)

The final step in CBGA synthesis is the alkylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by an aromatic prenyltransferase known as cannabigerolic acid synthase (CBGAS) or geranylpyrophosphate:olivetolate geranyltransferase.[1] This enzyme directs the C-prenylation of OA to produce CBGA, the universal precursor for the major cannabinoid synthases.

The Putative Biosynthesis of this compound (CBGAM)

The conversion of CBGA to CBGAM involves the addition of a methyl group to one of the hydroxyl groups of the resorcinolic acid moiety of CBGA. This reaction is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

3.1. The Proposed Methylation Step

While a specific O-methyltransferase responsible for the methylation of CBGA has not yet been identified and characterized in Cannabis sativa, the existence of such enzymes acting on other phenolic compounds within the plant provides a strong basis for this hypothesis. Research on flavonoid biosynthesis in Cannabis sativa has identified O-methyltransferases that are involved in the methylation of flavonoids.[4] For instance, a specific OMT has been shown to methylate the 3'-hydroxyl group of luteolin (B72000) to produce chrysoeriol, a precursor to cannflavins.[4]

Based on this precedent, we propose the existence of a "Cannabigerolic Acid O-methyltransferase" (CBGA-OMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of CBGA, yielding CBGAM and S-adenosyl-L-homocysteine (SAH).

Diagram of the Putative CBGAM Biosynthesis Pathway

Figure 1: Putative biosynthetic pathway of CBGAM from GPP and OA.

Quantitative Data

As the enzyme responsible for CBGA methylation has not been isolated, no direct quantitative data for this specific reaction is available. However, to provide a reference for the potential kinetic properties of such an enzyme, the following table summarizes the data for a characterized O-methyltransferase from Cannabis sativa involved in flavonoid biosynthesis. This data can serve as a starting point for researchers aiming to identify and characterize the putative CBGA-OMT.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/µg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| CsOMT21 | Luteolin | 15.2 ± 1.8 | 13.4 ± 0.5 | 8.0 | 37 | [4] |

| Putative CBGA-OMT | CBGA | N/A | N/A | N/A | N/A |

Note: Data for the putative CBGA-OMT is not available (N/A) and awaits experimental determination.

Experimental Protocols

The following protocols are adapted from methodologies used for the identification and characterization of O-methyltransferases in Cannabis sativa and other plants. These methods can be applied to the search for and analysis of the putative CBGA-OMT.

5.1. Identification of Candidate O-Methyltransferase Genes

A common approach to identify candidate genes is through homology-based screening of the Cannabis sativa genome or transcriptome databases.

Workflow for Candidate Gene Identification

Figure 2: Workflow for identifying candidate OMT genes.

5.2. Heterologous Expression and Purification of Recombinant OMT

-

Cloning: The full-length coding sequence of the candidate OMT gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein Expression: The transformed cells are cultured to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG). Cultures are then incubated at a lower temperature (e.g., 16-20°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

5.3. In Vitro Enzyme Assays

-

Reaction Mixture: A typical reaction mixture contains:

-

Purified recombinant OMT enzyme

-

CBGA (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., Tris-HCl at optimal pH)

-

Mg2+ (often required as a cofactor)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

-

Product Extraction: The methylated product (CBGAM) is extracted with an organic solvent.

-

Analysis: The reaction products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5.4. Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate (e.g., CBGA) while keeping the concentration of the other substrate (SAM) saturated. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Cannabis sativa is a subject of growing interest due to the potential pharmacological significance of methylated cannabinoids. While the complete pathway has not been definitively elucidated, the existing knowledge of cannabinoid and flavonoid biosynthesis in the plant allows for the formulation of a strong putative pathway involving the O-methylation of CBGA.

Future research should focus on the identification and characterization of the specific O-methyltransferase responsible for this reaction. The experimental protocols outlined in this guide provide a roadmap for such investigations. The successful identification and characterization of a CBGA-OMT will not only complete our understanding of CBGAM biosynthesis but also provide a valuable enzymatic tool for the biotechnological production of novel methylated cannabinoids for therapeutic applications. The use of metabolomic analyses of various Cannabis sativa chemotypes may also reveal the presence and relative abundance of CBGAM and other methylated cannabinoids, providing further clues to their biosynthetic origins.[5][6] Patents related to the enzymatic modification of cannabinoids also suggest that O-methylation is a viable strategy for producing novel cannabinoid derivatives.[7][8]

References

- 1. EP2961402A1 - Biosynthesis of cannabinoids - Google Patents [patents.google.com]

- 2. US20230265444A1 - Gene-editing in cannabis plant - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]

- 6. Cannabis sativa Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]

- 7. WO2022016254A1 - Methods and cells with modifying enzymes for producing substituted cannabinoids and precursors - Google Patents [patents.google.com]

- 8. US11274320B2 - Biosynthesis of cannabinoids and cannabinoid precursors - Google Patents [patents.google.com]

Spectral Analysis of Cannabigerolic Acid Monomethyl Ether (CBGAM-ME): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Cannabigerolic acid monomethyl ether (CBGAM-ME), a naturally occurring phytocannabinoid found in Cannabis sativa. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a foundational resource for researchers in cannabinoid chemistry and drug development.

Introduction

This compound (CBGAM-ME), with the chemical formula C₂₃H₃₄O₄ and a molecular weight of 374.5 g/mol , is a derivative of cannabigerolic acid (CBGA), a key precursor to many other cannabinoids.[1][2] First isolated and identified by Shoyama et al. in 1970, the structural elucidation of CBGAM-ME relies on a combination of spectroscopic techniques.[1] Understanding its spectral characteristics is crucial for its identification, quantification, and further investigation into its potential pharmacological properties.

Spectral Data Summary

The following tables summarize the key quantitative data from NMR, MS, and IR spectroscopy for CBGAM-ME. It is important to note that while mass spectrometry data is partially available in the literature, detailed experimental NMR and IR spectral data are not widely accessible. The NMR and IR data presented below are based on the known structure of CBGAM-ME and comparative analysis with similar cannabinoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for CBGAM-ME

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (Geranyl) | ~1.60, ~1.68 | C=O (Carboxylic Acid) | ~175 |

| -CH₃ (Methoxy) | ~3.80 | Aromatic C-O | ~160 |

| -CH₂- (Pentyl) | ~0.90 (t), ~1.30 (m), ~2.50 (t) | Aromatic C-OH | ~158 |

| Ar-CH₂- (Geranyl) | ~3.30 (d) | Aromatic C (quaternary) | ~110, ~140 |

| =CH- (Geranyl) | ~5.10 (t), ~5.30 (t) | Aromatic CH | ~105 |

| Ar-H | ~6.20 (s) | -OCH₃ | ~55 |

| -OH | Variable | Geranyl chain | ~20-130 |

| -COOH | Variable, broad | Pentyl chain | ~14-35 |

Note: Predicted values are based on the analysis of similar cannabinoid structures. Experimental verification is required.

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Fragmentation Data for CBGAM-ME

| Technique | Ionization Mode | m/z | Interpretation |

| ESI-MS/MS | Positive | 375.2457 | [M+H]⁺ |

| 331 | [M+H - CO₂]⁺ | ||

| 317 | [M+H - CO₂ - CH₃]⁺ | ||

| Various | Fragments from geranyl chain | ||

| ESI-MS/MS | Negative | 373.2300 | [M-H]⁻ |

| 329 | [M-H - CO₂]⁻ |

Data is based on the characteristic loss of the carboxylic group (44 u) in acidic cannabinoids and a reported fragmentation showing the loss of a methyl group.

Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared Absorption Bands for CBGAM-ME

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| O-H (Phenolic) | 3600-3200 (broad) | Stretching |

| C-H (sp³ and sp²) | 3100-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ether and Phenol) | 1260-1000 | Stretching |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of CBGAM-ME, adapted from established protocols for cannabinoid analysis.

Sample Preparation

-

Extraction: A dried and powdered sample of Cannabis sativa plant material known to contain CBGAM-ME is extracted with a suitable organic solvent (e.g., ethanol, hexane, or a mixture thereof) using techniques such as maceration, sonication, or supercritical fluid extraction.

-

Purification: The crude extract is subjected to chromatographic separation, typically column chromatography on silica (B1680970) gel or flash chromatography, to isolate CBGAM-ME from other cannabinoids and plant constituents.

NMR Spectroscopy

-

Sample Preparation: A purified sample of CBGAM-ME (typically 1-5 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and fragmentation analysis.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

-

Scan Range: m/z 100-1000.

-

Collision Energy (for MS/MS): Ramped to observe fragmentation patterns.

-

Infrared Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the purified CBGAM-ME sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Visualizations

Experimental Workflow for Spectral Analysis

Caption: Workflow for the extraction, purification, and spectral analysis of CBGAM-ME.

Cannabinoid Signaling Pathways Overview

Caption: Simplified overview of major cannabinoid receptor signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of this compound. While some experimental data, particularly for NMR and IR, remain to be fully elucidated and published in accessible formats, the information presented here, based on the compound's known structure and data from related cannabinoids, serves as a valuable resource for researchers. The detailed experimental protocols offer a starting point for the isolation and characterization of CBGAM-ME, and the visual diagrams provide a clear overview of the analytical workflow and relevant biological pathways. Further research is warranted to fully characterize this and other minor cannabinoids to explore their potential therapeutic applications.

References

In Silico Prediction of Cannabinoid Receptor Binding Affinity: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Methodologies for Predicting the Binding Affinity of Novel Cannabinoids, with a Focus on Cannabigerolic Acid Monoethylether (CBGAM), to Cannabinoid Receptors CB1 and CB2.

Disclaimer: The term "CBGAM receptor" is not a recognized standard in scientific literature. This guide assumes the user is interested in the in silico prediction of the binding affinity of the ligand Cannabigerolic Acid Monoethylether (CBGAM) to cannabinoid receptors (CB1 and CB2) and other potential off-target receptors. All methodologies and data presented herein are for informational and research purposes only.

Introduction

The cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system and represent significant targets for therapeutic intervention in a myriad of pathologies, including pain, inflammation, and neurodegenerative diseases.[1] The binding affinity of a ligand to these G-protein coupled receptors (GPCRs) is a crucial determinant of its potency and potential therapeutic efficacy. As the landscape of cannabinoid research expands to include novel synthetic and semi-synthetic derivatives like Cannabigerolic Acid Monoethylether (CBGAM), the need for robust and efficient methods to predict their biological activity becomes paramount.

This technical guide provides a comprehensive overview of the state-of-the-art in silico methodologies used to predict the binding affinity of cannabinoid ligands to CB1 and CB2 receptors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery and optimization of novel cannabinoid-based therapeutics. The guide details the theoretical underpinnings and practical application of key computational techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. Furthermore, it provides a standardized experimental protocol for radioligand binding assays, the gold standard for in vitro validation of computationally derived binding affinities.

Quantitative Binding Affinity Data

The binding affinity of a ligand is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The following tables summarize the experimentally determined binding affinities for a selection of well-characterized cannabinoids and synthetic ligands at human CB1 and CB2 receptors.

Table 1: Binding Affinities (Kᵢ in nM) of Selected Cannabinoids at Human CB1 and CB2 Receptors

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 25.1 | 35.2 | Non-selective[1][2] |

| Cannabidiol (CBD) | >1000 | >1000 | Low affinity for both[1] |

| Cannabigerol (CBG) | 381 - 897 | 153 - 2700 | Non-selective[3] |

| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective[1] |

| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Full agonist at both[1] |

| WIN55,212-2 (Synthetic) | 2.4 - 16.7 | 3.7 | Non-selective[1][4] |

| CP55,940 (Synthetic) | 2.5 | 0.92 | Non-selective[4] |

| SR141716A (Rimonabant) | 2.9 | >1000 | CB1 selective antagonist |

| JWH-015 (Synthetic) | 2300 | 26 | CB2 selective[5] |

| JWH-210 (Synthetic) | 26 | - | -[5] |

| RCS-4 (Synthetic) | 7300 | - | -[5] |

Note: Binding affinity values can vary between studies due to different experimental conditions.

In Silico Methodologies for Binding Affinity Prediction

Computational modeling serves as a powerful tool to predict and rationalize the binding of ligands to their receptor targets, thereby guiding the design of new chemical entities with desired affinity and selectivity profiles.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process involves sampling a multitude of conformations and orientations of the ligand within the receptor's binding site and scoring them based on a defined scoring function, which estimates the binding affinity.

-

Protein Preparation:

-

Obtain the 3D crystal structures of the human CB1 and CB2 receptors from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains.

-

Define the binding site based on the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of CBGAM using a molecule builder or from its SMILES string.

-

Perform a conformational search to generate a set of low-energy conformers of the ligand.

-

Assign partial charges to the ligand atoms using a suitable force field.

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

The docking algorithm will explore various poses of the ligand within the binding pocket and score each pose based on the scoring function.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most probable binding mode.

-

Visualize the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the molecular basis of binding.

-

The docking score provides a qualitative estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and accurate representation of the ligand-receptor complex compared to static docking.[7][8][9] By simulating the movements of atoms over time, MD can be used to assess the stability of the docked pose and to calculate the binding free energy.

-

System Setup:

-

Start with the best-docked pose of the ligand-receptor complex.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the lipid bilayer, and finally the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system under constant pressure (NPT ensemble) to allow the density of the system to relax. Positional restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and are gradually released.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation - RMSD).

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[10][11][12][13] For cannabinoid receptors, QSAR can be used to predict the binding affinity of new compounds based on the known affinities of a training set of molecules.

-

Data Collection:

-

Compile a dataset of cannabinoid ligands with experimentally determined binding affinities (Kᵢ or IC₅₀ values) for the target receptor (CB1 or CB2).

-

Ensure the data is consistent and from reliable sources.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

-

-

Dataset Splitting:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

-

-

Model Building:

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a mathematical relationship between the molecular descriptors (independent variables) and the binding affinity (dependent variable) for the training set.

-

-

Model Validation:

-

Evaluate the performance of the QSAR model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

-

Perform internal validation (e.g., cross-validation) on the training set to assess the robustness of the model.

-

-

Prediction for New Compounds:

-

Use the validated QSAR model to predict the binding affinity of new compounds, such as CBGAM, for which experimental data is not available.

-

Experimental Validation: Radioligand Binding Assay

Experimental validation is crucial to confirm the predictions made by in silico models. The radioligand binding assay is a widely used in vitro method to determine the binding affinity of a test compound to a receptor.[14][15][16]

Detailed Protocol for a Competitive Radioligand Binding Assay for CB1/CB2 Receptors

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells that are stably expressing the human CB1 or CB2 receptor.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]SR141716A) with a known high affinity for the receptor.

-

Add varying concentrations of the unlabeled test compound (e.g., CBGAM).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Set up control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Add a scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

-

Visualizations

Signaling Pathways

The following diagram illustrates the canonical G-protein coupled signaling pathways for CB1 and CB2 receptors.

Computational Workflow

The following diagram outlines the general workflow for in silico prediction of ligand-receptor binding affinity.

Logical Relationship: In Silico Prediction and Experimental Validation

The following diagram illustrates the iterative relationship between computational prediction and experimental validation in drug discovery.

Conclusion

The in silico prediction of binding affinity is an indispensable component of modern drug discovery, offering a time- and cost-effective means to screen and prioritize novel compounds for further development. For emerging cannabinoids such as CBGAM, where experimental data is scarce, these computational approaches provide a valuable framework for predicting their interaction with cannabinoid receptors and other potential biological targets. By integrating molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain significant insights into the molecular determinants of ligand binding, guiding the rational design of new therapeutics with enhanced potency and selectivity. The subsequent experimental validation of these computational predictions remains a critical step in the drug discovery pipeline, ensuring the accuracy and relevance of the in silico models. This integrated approach holds immense promise for accelerating the development of the next generation of cannabinoid-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Molecular Dynamics Methodologies for Probing Cannabinoid Ligand/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | MD Simulations Revealing Special Activation Mechanism of Cannabinoid Receptor 1 [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. egrove.olemiss.edu [egrove.olemiss.edu]

- 16. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Chemical Stability of Cannabigerolic Acid Monomethyl Ether (CBGAM-ME)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabigerolic acid monomethyl ether (CBGAM-ME) is a naturally occurring phytocannabinoid found in Cannabis sativa. As a derivative of cannabigerolic acid (CBGA), the precursor to many well-known cannabinoids, the stability of CBGAM-ME is a critical parameter for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and inferred thermal and chemical stability of CBGAM-ME, drawing upon existing literature for related cannabinoid compounds. Due to the limited direct research on CBGAM-ME, this guide synthesizes data from studies on CBGA, cannabidiolic acid (CBDA), and Δ9-tetrahydrocannabinolic acid (THCA) to provide a robust framework for understanding its stability profile. This document details potential degradation pathways, offers experimental protocols for stability assessment, and presents visualizations of key chemical processes relevant to CBGAM-ME.

Introduction to this compound (CBGAM-ME)

This compound (CBGAM-ME), with the chemical formula C23H34O4, is a structural analog of cannabigerolic acid (CBGA)[1]. First isolated from a domestic strain of Cannabis, it is one of the many cannabinoids produced by the plant[2]. CBGA is often referred to as the "mother cannabinoid" as it serves as the central precursor for the biosynthesis of other major cannabinoids like THCA, CBDA, and cannabichromenic acid (CBCA)[2][3]. The presence of a methyl ether group in CBGAM-ME, as opposed to a hydroxyl group in CBGA, may influence its chemical properties, including stability. Understanding the thermal and chemical stability of CBGAM-ME is paramount for its isolation, purification, formulation, and storage, ensuring the integrity and therapeutic efficacy of potential drug products.

Inferred Thermal Stability of CBGAM-ME

Decarboxylation: The Primary Degradation Pathway

Cannabinoid acids are thermally labile and readily undergo decarboxylation to their neutral counterparts[4]. For CBGA, this conversion yields cannabigerol (B157186) (CBG). It is highly probable that CBGAM-ME undergoes a similar decarboxylation process to yield a corresponding neutral cannabinoid.

The rate of decarboxylation is highly dependent on temperature. Studies on CBGA and CBDA have shown that this process can occur even at room temperature over extended periods, and the rate increases significantly with rising temperatures[5].

Table 1: Inferred Thermal Degradation Profile of CBGAM-ME based on Related Cannabinoid Acids

| Temperature Range | Expected Rate of Decarboxylation for CBGAM-ME (Inferred) | Predominant Degradation Product (Inferred) | Reference Compounds & Observations |

| -20°C to 4°C | Minimal to slow | Cannabigerol Monomethyl Ether (CBGM-ME) | At refrigerated and frozen temperatures, the degradation of cannabinoid acids is significantly slowed, making these conditions suitable for long-term storage of reference standards[6]. |

| Room Temperature (20-25°C) | Slow to moderate | Cannabigerol Monomethyl Ether (CBGM-ME) | Significant degradation of THCA has been observed at room temperature over several months[5]. |

| Elevated Temperatures ( > 40°C) | Rapid | Cannabigerol Monomethyl Ether (CBGM-ME) | The rate of decarboxylation for cannabinoid acids like THCA and CBDA doubles with each 5°C increase in temperature[5]. |

Experimental Protocols for Assessing Thermal Stability

A comprehensive assessment of the thermal stability of CBGAM-ME would involve the following experimental protocol:

-

Sample Preparation: A solution of purified CBGAM-ME in a suitable solvent (e.g., methanol (B129727), ethanol, or acetonitrile) is prepared at a known concentration.

-

Stress Conditions: Aliquots of the solution are subjected to a range of temperatures in controlled environmental chambers or ovens. Recommended temperatures for study include 40°C, 60°C, and 80°C. A control sample is stored at -20°C.

-

Time Points: Samples are collected at various time points (e.g., 0, 1, 3, 6, 12, 24 hours, and then weekly or monthly for long-term studies).

-

Analysis: The concentration of CBGAM-ME and the formation of any degradation products are monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: The degradation kinetics (e.g., degradation rate constant and half-life) are calculated to quantify the thermal stability.

Visualization of the Decarboxylation Pathway

Caption: Inferred decarboxylation of CBGAM-ME upon heating.

Inferred Chemical Stability of CBGAM-ME

The chemical stability of CBGAM-ME is expected to be influenced by factors such as pH, light, and the presence of oxidizing agents.

Effect of pH

The stability of cannabinoids can be significantly affected by the pH of the solution. Acidic conditions can promote the cyclization of some cannabinoids, while alkaline conditions can lead to oxidation.

-

Acidic Conditions: Under acidic conditions, it is plausible that the geranyl side chain of CBGAM-ME could undergo cyclization, similar to the conversion of CBD to THC.

-

Neutral Conditions: Cannabinoids generally exhibit better stability in near-neutral or slightly acidic conditions.

-

Alkaline Conditions: In alkaline environments, cannabinoids can be susceptible to oxidation.

Table 2: Inferred Chemical Stability of CBGAM-ME under Various pH Conditions

| pH Range | Expected Stability of CBGAM-ME (Inferred) | Potential Degradation Pathways (Inferred) | Reference Compounds & Observations |

| Acidic (pH < 4) | Low | Cyclization of the geranyl group, potential isomerization. | CBD is known to cyclize to form Δ⁹-THC and Δ⁸-THC under acidic conditions[7]. |

| Neutral (pH 6-8) | Moderate to High | Minimal degradation. | Most cannabinoids exhibit their highest stability in this pH range. |

| Alkaline (pH > 8) | Low to Moderate | Oxidation. | Cannabinoids can undergo oxidation in alkaline media. |

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of cannabinoids. For instance, THCA can be converted to cannabinolic acid (CBNA) upon UV irradiation[2]. It is therefore recommended that solutions of CBGAM-ME be protected from light to prevent photodegradation.

Oxidative Stability

Cannabinoids are susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and elevated temperatures. The phenolic hydroxyl group present in the structure of CBGAM-ME is a likely site for oxidation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. A typical protocol for CBGAM-ME would include:

-

Acid Hydrolysis: Treatment with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treatment with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treatment with 3% H2O2 at room temperature.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

-

Thermal Degradation: As described in section 3.2.

Samples would be analyzed at various time points using a stability-indicating HPLC-MS/MS method to identify and quantify any degradants.

Visualization of the Cannabinoid Biosynthetic Pathway

Caption: Biosynthesis of CBGA and its conversion to other cannabinoids.

Analytical Methodologies for Stability Assessment

The accurate assessment of CBGAM-ME stability relies on the use of validated, stability-indicating analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometer (MS), is the gold standard for cannabinoid analysis.

-

Chromatographic System: A reverse-phase C18 column is commonly used for the separation of cannabinoids.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

-

Detection: A photodiode array (PDA) detector can be used for quantification, but a mass spectrometer (MS/MS) provides superior selectivity and sensitivity, which is crucial for identifying and quantifying low-level degradation products.

Table 3: Recommended HPLC-MS/MS Parameters for CBGAM-ME Stability Studies

| Parameter | Recommended Condition | Rationale |

| Column | C18, < 3 µm particle size, ~100 x 2.1 mm | Provides good resolution for cannabinoids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape for acidic cannabinoids. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | Optimized to separate CBGAM-ME from potential degradants | Ensures accurate quantification. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale HPLC. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is effective for ionizing cannabinoids. The optimal mode should be determined experimentally. |

| MS/MS Transitions | Specific precursor-to-product ion transitions for CBGAM-ME and expected degradants | Provides high selectivity and sensitivity for quantification. |

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of CBGAM-ME.

Conclusion and Future Directions

While direct experimental data on the thermal and chemical stability of this compound is currently lacking, a comprehensive understanding of its likely behavior can be inferred from the extensive research on related cannabinoid acids. The primary degradation pathway is expected to be decarboxylation upon exposure to heat. Stability is also anticipated to be influenced by pH, with greater stability in near-neutral conditions, and by exposure to light and oxidizing agents.

Future research should focus on conducting formal stability and forced degradation studies specifically on CBGAM-ME to generate quantitative data on its degradation kinetics and to identify its degradation products. Such studies are essential for the development of stable formulations and for defining appropriate storage and handling conditions for this promising phytocannabinoid. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for undertaking these critical investigations.

References

- 1. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]

- 2. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekakit.com [eurekakit.com]

- 5. researchgate.net [researchgate.net]

- 6. A Direct Dilute-and-Shoot HPLC-MS/MS Method for Tetrahydrocannabinol (THC) Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Enigmatic Cannabinoid: A Technical Guide to Cannabigerolic Acid Monomethyl Ether (CBGAM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid monomethyl ether (CBGAM) is a naturally occurring phytocannabinoid found in the plant Cannabis sativa. First identified in 1970, it represents a methylated derivative of the more abundant cannabigerolic acid (CBGA), the central precursor to many other cannabinoids. Despite its early discovery, CBGAM remains one of the lesser-studied cannabinoids, with a significant lack of in-depth research into its specific pharmacological properties and biosynthetic pathways. This technical guide provides a comprehensive overview of the current state of knowledge regarding CBGAM, including its discovery, history, and known chemical and physical properties. It also highlights the significant gaps in the scientific literature, particularly concerning detailed experimental protocols for its isolation and characterization, as well as its biological activity and potential therapeutic applications. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the untapped potential of this enigmatic cannabinoid.

Discovery and History

This compound was first isolated and identified in 1970 by a team of Japanese researchers led by Dr. Yukihiro Shoyama.[1][2] Their work, titled "Cannabis. V. This compound and cannabinolic acid," was published in the Chemical & Pharmaceutical Bulletin. The initial isolation of CBGAM was achieved from a domestic strain of Cannabis sativa using what was described as a "simple column chromatographic technique."[1] This discovery placed CBGAM among the growing list of identified phytocannabinoids, although it has since received considerably less scientific attention than its more famous relatives like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).

Chemical and Physical Properties

CBGAM is structurally characterized by a monoterpene unit attached to a methylated olivetolic acid core. The addition of a methyl ether group distinguishes it from its precursor, cannabigerolic acid (CBGA). The fundamental chemical and physical properties of CBGAM are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H34O4 | [3][4] |

| Molecular Weight | 374.5 g/mol | [3][4] |

| IUPAC Name | 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid | [4] |

| CAS Number | 29624-08-6 | [3][4] |

| λmax | 225 nm | [3] |

Experimental Protocols

A significant challenge in the study of CBGAM is the lack of detailed, publicly available experimental protocols for its isolation and characterization. The original 1970 publication by Shoyama et al. provides only a general description of the methods used.

Isolation

The initial isolation of CBGAM was performed using silica (B1680970) gel column chromatography.[1] While the specific details of the mobile and stationary phases were not fully elaborated in accessible literature, this technique remains a standard method for the separation of cannabinoids. A general workflow for such an isolation would involve:

-

Extraction: Maceration of dried and powdered Cannabis sativa plant material with a suitable organic solvent (e.g., ethanol, hexane, or a mixture thereof) to create a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on a silica gel stationary phase.

-

Elution: A gradient of non-polar to polar solvents is used to elute different fractions. CBGAM, being a relatively polar cannabinoid acid, would be expected to elute with a moderately polar solvent mixture.

Characterization

The characterization of CBGAM would have relied on a combination of spectroscopic techniques common in the 1970s and those used in modern analytical chemistry.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. A representative mass spectrum of CBGAM is available and provides evidence for its structure.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The reported λmax of 225 nm is indicative of the chromophore present in the molecule and can be used for quantification.[3]

Biosynthesis

The biosynthesis of CBGAM is believed to proceed from its direct precursor, cannabigerolic acid (CBGA). This transformation involves a methylation reaction, where a methyl group is added to one of the hydroxyl groups on the olivetolic acid core. While this pathway is widely accepted, the specific enzyme responsible for this O-methylation in Cannabis sativa has not yet been identified. It is hypothesized that a specific O-methyltransferase enzyme is responsible for this conversion.

Caption: Proposed biosynthesis of CBGAM from CBGA.

Signaling Pathways and Pharmacological Activity

There is a profound lack of research on the specific pharmacological activity and signaling pathways of this compound. The scientific literature is largely silent on the biological targets of CBGAM. It is often speculated that CBGAM may share some of the biological activities of its parent compound, cannabigerol (B157186) (CBG), which is known to interact with various receptors and enzymes in the endocannabinoid system. However, without direct experimental evidence, this remains conjectural.

Due to the absence of data on the signaling pathways of CBGAM, a diagrammatic representation cannot be provided at this time.

Future Directions

The field of cannabinoid research is rapidly expanding, yet many minor cannabinoids like CBGAM remain in relative obscurity. To unlock the potential of CBGAM, future research should focus on several key areas:

-

Isolation and Characterization: There is a critical need for the development and publication of robust and detailed protocols for the isolation of CBGAM in high purity. This should be followed by a comprehensive re-characterization using modern spectroscopic techniques, including 1D and 2D NMR, to provide a complete and publicly available dataset.

-

Enzyme Identification: Identifying the specific O-methyltransferase responsible for the conversion of CBGA to CBGAM in Cannabis sativa would be a significant step forward in understanding cannabinoid biosynthesis.

-

Pharmacological Screening: A thorough investigation of the pharmacological profile of CBGAM is warranted. This should include binding and functional assays on a wide range of biological targets, including cannabinoid receptors, other G-protein coupled receptors, ion channels, and enzymes.

-

Preclinical Studies: Should promising pharmacological activity be identified, preclinical studies in cellular and animal models would be necessary to evaluate its therapeutic potential for various conditions.

Conclusion

This compound represents a fascinating yet underexplored corner of the cannabinoid landscape. Its discovery over half a century ago has not been followed by the intensive research seen for other cannabinoids. For researchers and drug development professionals, CBGAM offers a unique opportunity to investigate a novel phytocannabinoid with potentially distinct properties. This technical guide has summarized the limited knowledge available and, more importantly, has highlighted the substantial gaps that need to be filled. The path to understanding and potentially harnessing the therapeutic potential of CBGAM is clear and awaits dedicated scientific inquiry.

References

Cannabigerolic Acid Monomethyl Ether as a Precursor to Other Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid (CBGA) is widely recognized as the central precursor, or "mother cannabinoid," from which other major cannabinoids such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) are synthesized within the Cannabis sativa plant. Its close relative, cannabigerolic acid monomethyl ether (CBGAM), in which the hydroxyl group at position 4 of the aromatic ring is methylated, presents a theoretical yet intriguing alternative starting material for the synthesis of a variety of cannabinoids. This technical guide explores the potential of CBGAM as a precursor, outlining a hypothetical two-step pathway for its conversion into other cannabinoids. The proposed pathway involves an initial chemical demethylation of CBGAM to yield CBGA, followed by well-established enzymatic or chemical conversions to other cannabinoid acids and their neutral counterparts. This document provides a detailed examination of the potential methodologies, experimental protocols, and the underlying chemical principles for researchers in cannabinoid chemistry and drug development.

Introduction

The diverse pharmacological activities of cannabinoids have spurred significant interest in their synthesis and derivatization. While the biosynthetic pathways originating from CBGA are well-documented, the potential of its naturally occurring methylated analog, CBGAM, remains largely unexplored.[1] The primary obstacle to utilizing CBGAM as a direct precursor is the methylated phenolic hydroxyl group, which is anticipated to hinder the enzymatic cyclization reactions that convert CBGA into other cannabinoid acids.[2][3] Therefore, a preliminary demethylation step is proposed as a requisite transformation to unlock the synthetic potential of CBGAM. This guide outlines a theoretical framework for the conversion of CBGAM, beginning with its chemical demethylation to CBGA, followed by the subsequent enzymatic and chemical transformations of the resulting intermediates.

Proposed Conversion Pathways for CBGAM

A logical workflow for the conversion of CBGAM into other cannabinoids can be conceptualized as a two-stage process. The initial and critical step is the cleavage of the methyl ether to unmask the free hydroxyl group, thereby converting CBGAM to CBGA. Following this, the resulting CBGA can be utilized in established enzymatic or chemical synthesis routes.

Caption: Proposed workflow for the conversion of CBGAM.

Step 1: Hypothetical Demethylation of CBGAM to CBGA

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Several reagents are known to effect this transformation, with varying degrees of selectivity and under different reaction conditions.[4][5][6] For the conversion of CBGAM to CBGA, a mild and selective method would be preferable to avoid unwanted side reactions on the sensitive cannabinoid scaffold.

Caption: Hypothetical demethylation of CBGAM to CBGA.

Table 1: Potential Reagents and Conditions for CBGAM Demethylation

| Reagent | Solvent | Temperature | Potential Advantages | Potential Challenges |

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to room temp | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Ethanethiolate (EtSNa) | N,N-Dimethylformamide (DMF) | Reflux | Strong nucleophile | High temperature, potential side reactions |

| Hydrobromic acid (HBr) | Acetic acid | Reflux | Cost-effective | Harsh conditions, low functional group tolerance |

Step 2: Conversion of CBGA to Other Cannabinoids

Once CBGA is obtained, it can be converted into various cannabinoid acids through enzymatic catalysis. The primary enzymes involved are THCA synthase (THCAS), CBDA synthase (CBDAS), and cannabichromenic acid synthase (CBCAS).[3] These enzymes catalyze the oxidative cyclization of CBGA to yield THCA, CBDA, and CBCA, respectively.

References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 2. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

The Enigmatic Cannabinoid: A Technical Whitepaper on the Endocannabinoid System Interaction of Cannabigerolic Acid Monomethyl Ether (CBGAM-ME) and a Call for Empirical Investigation

Foreword

To the researchers, scientists, and drug development professionals at the forefront of cannabinoid science, this document serves a dual purpose. Firstly, it is a compilation and technical guide to the current, albeit limited, understanding of Cannabigerolic acid monomethyl ether (CBGAM-ME) and its putative interaction with the endocannabinoid system (ECS). Secondly, and more critically, it is a call to action—a roadmap for the essential research required to elucidate the pharmacological profile of this understudied phytocannabinoid. Due to a significant lack of direct empirical data on CBGAM-ME, this paper will provide a comprehensive overview of its direct biosynthetic precursor, Cannabigerolic Acid (CBGA), and its decarboxylated analogue, Cannabigerol (CBG). By understanding the activities of these closely related compounds, we can formulate targeted hypotheses and robust experimental workflows to finally characterize the therapeutic potential of CBGAM-ME.

Introduction: The Knowledge Gap of a Methylated Precursor

This compound (CBGAM-ME) is a naturally occurring phytocannabinoid found in Cannabis sativa.[1][2] As the monomethyl ether derivative of CBGA, it represents a structural variation that could significantly alter its pharmacological properties, including binding affinity, efficacy, and metabolic stability. However, a thorough review of the scientific literature reveals a stark absence of quantitative data regarding the interaction of CBGAM-ME with the endocannabinoid system. To date, no published studies have reported its binding affinities (Kᵢ) for cannabinoid receptors CB1 and CB2, nor its functional activity (EC₅₀/IC₅₀) in relevant signaling pathways. This technical guide, therefore, pivots to a detailed examination of its molecular relatives, CBGA and CBG, to build a foundational understanding and propose a clear path for future research.

The Precursor: Cannabigerolic Acid (CBGA)

CBGA is the foundational precursor to many of the most well-known cannabinoids, including THC and CBD.[3] Its own pharmacological activity is an area of growing interest, with evidence suggesting targets beyond the classical cannabinoid receptors.

Quantitative Data for CBGA Interaction with ECS and Other Receptors

The available data for CBGA suggest a low affinity for CB1 and CB2 receptors. However, it displays activity at other receptor systems that are relevant to endocannabinoid signaling and overall physiology.

| Compound | Target | Assay Type | Value | Units | Reference |

| CBGA | CB1 Receptor | Binding Affinity (Kᵢ) | 13,116 | nM | [4] |

| CB2 Receptor | Binding Affinity (Kᵢ) | 15,719 | nM | [4] | |

| TRPM7 | Functional Assay (IC₅₀) | 407 | nM | [5] | |

| Forskolin-stimulated cAMP | Functional Assay | More potent than Δ⁹-THC | - | [4] |

Experimental Protocols for CBGA

The following protocols are representative of the methodologies used to determine the pharmacological activity of CBGA and can be adapted for the study of CBGAM-ME.

2.2.1. Radioligand Displacement Assay for CB1/CB2 Receptor Binding Affinity

This assay determines the ability of a test compound (e.g., CBGA) to displace a radiolabeled ligand from the CB1 and CB2 receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Membrane Preparation: Cells are cultured and harvested. Cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a binding buffer.

-

Binding Assay:

-

Membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]-CP-55,940).

-

Increasing concentrations of the unlabeled test compound (CBGA) are added to compete with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2).

-

The reaction is incubated at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]

2.2.2. Whole-Cell Patch-Clamp Assay for TRPM7 Inhibition

This electrophysiological technique directly measures the effect of a compound on ion channel activity.

-

Cell Line: HEK293 cells with inducible expression of the human TRPM7 channel.

-

Electrophysiology:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.

-

TRPM7 currents are elicited by voltage ramps.

-

After establishing a stable baseline current, the test compound (CBGA) is applied to the bath at various concentrations.

-

The inhibition of the TRPM7 current is measured at a specific voltage.

-

-

Data Analysis: Concentration-response curves are generated, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation.[5]

Signaling Pathways of CBGA

While CBGA shows minimal interaction with CB1/CB2, its modulation of other targets like TRPM7 and its influence on cAMP levels suggest non-canonical signaling pathways.

Figure 1: Known and putative signaling pathways for Cannabigerolic Acid (CBGA).

The Decarboxylated Analogue: Cannabigerol (CBG)

Upon heating, CBGA decarboxylates to form CBG. This structural change significantly alters its pharmacological profile, leading to more pronounced interactions with the cannabinoid receptors.

Quantitative Data for CBG Interaction with ECS and Other Receptors

CBG is generally considered a partial agonist at both CB1 and CB2 receptors, with varying affinities reported across different studies. It also interacts with a range of other targets.

| Compound | Target | Assay Type | Value | Units | Reference |

| CBG | CB1 Receptor | Binding Affinity (Kᵢ) | 381 - 897 | nM | [6] |

| CB2 Receptor | Binding Affinity (Kᵢ) | 153 - 2,700 | nM | [6][7] | |

| α₂-Adrenoceptor | Functional Assay (EC₅₀) | 0.2 | nM | [6] | |

| 5-HT₁ₐ Receptor | Functional Assay | Antagonist | - | [6] | |

| TRPA1 | Functional Assay (EC₅₀) | 700 | nM | [6] | |

| TRPV1 | Functional Assay (EC₅₀) | 1,300 | nM | [6] | |

| TRPV2 | Functional Assay (EC₅₀) | 1,700 | nM | [6] | |

| TRPM8 | Functional Assay (IC₅₀) | 160 | nM | [6] | |

| AEA Uptake | Inhibition Assay (Kᵢ) | 11,300 | nM | [6] |

Experimental Protocols for CBG

The methodologies for characterizing CBG's interactions are similar to those for CBGA, with the addition of functional assays to determine its agonist/antagonist properties.

3.2.1. cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP), typically via Gᵢ/ₒ-coupled receptors like CB1 and CB2.

-

Cell Line: HEK-293 or CHO cells expressing the human CB1 or CB2 receptor.

-

Assay Principle:

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce a high level of cAMP production.

-

The test compound (CBG) is added at various concentrations. Agonists of Gᵢ/ₒ-coupled receptors will inhibit adenylyl cyclase and thus reduce cAMP levels.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

-

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the Eₘₐₓ (maximum effect).

Signaling Pathways of CBG

CBG's interaction with CB1 and CB2 receptors initiates downstream signaling cascades, primarily through the Gᵢ/ₒ pathway. Its anti-inflammatory effects are also mediated through pathways like TLR4-NFκB.[[“]][[“]]

Figure 2: Key signaling pathways modulated by Cannabigerol (CBG).

A Proposed Research Workflow for Characterizing CBGAM-ME

The lack of data for CBGAM-ME presents a clear opportunity for novel research. The addition of a methyl ether group to the CBGA structure could potentially enhance its lipophilicity, alter its binding pose within receptor pockets, and affect its metabolic stability. A systematic investigation is warranted.

Figure 3: Proposed experimental workflow for the pharmacological characterization of CBGAM-ME.

Conclusion and Future Directions

This compound remains a frontier molecule in cannabinoid research. While its structural similarity to CBGA and CBG provides a logical starting point for investigation, the addition of a methyl ether group necessitates a full and independent pharmacological characterization. The data and protocols presented for CBGA and CBG in this whitepaper offer a robust framework for such an undertaking. It is imperative that the scientific community directs resources towards the systematic evaluation of lesser-known cannabinoids like CBGAM-ME. Only through rigorous empirical study can we unlock their potential therapeutic applications and build a complete understanding of the complex pharmacology of Cannabis sativa. This document is intended to be a catalyst for that essential work.

References

- 1. Cannabigerol Modulates Cannabinoid Receptor Type 2 Expression in the Spinal Dorsal Horn and Attenuates Neuropathic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cannabisclinicians.org [cannabisclinicians.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Cannabigerolic acid | 25555-57-1 | FC171221 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

A Technical Guide to the Pharmacokinetic Profiling of Cannabigerolic Acid Monomethyl Ether (CBGAM-ME) in Animal Models: A Proposed Framework for Investigation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature on the pharmacokinetic profiling of Cannabigerolic acid monomethyl ether (CBGAM-ME) in animal models is exceptionally scarce. This document addresses this knowledge gap by providing a comprehensive, hypothetical framework for conducting such studies. The experimental protocols, data tables, and visualizations presented herein are based on established methodologies for related cannabinoids and are intended to serve as a technical guide for future research.

Introduction: The Knowledge Gap in CBGAM-ME Pharmacokinetics